molecular formula C15H21F3N2O4 B1389061 1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate CAS No. 1185293-62-2

1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate

Cat. No.: B1389061
CAS No.: 1185293-62-2
M. Wt: 350.33 g/mol
InChI Key: PFRGPSCPKSWUDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate typically involves the reaction of 2,3-dimethoxybenzyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to slightly elevated temperatures (25-50°C).

    Catalysts: Bases such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous flow reactors: To ensure consistent reaction conditions.

    Purification steps: Including recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or amines.

    Substitution: Produces derivatives with different functional groups.

Scientific Research Applications

1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxy-benzyl)-piperazine hydrochloride
  • 1-(2,3-Dimethoxy-benzyl)-piperazine sulfate
  • 1-(2,3-Dimethoxy-benzyl)-piperazine phosphate

Uniqueness

1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate is unique due to its trifluoroacetate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-5-3-4-11(13(12)17-2)10-15-8-6-14-7-9-15;3-2(4,5)1(6)7/h3-5,14H,6-10H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRGPSCPKSWUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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